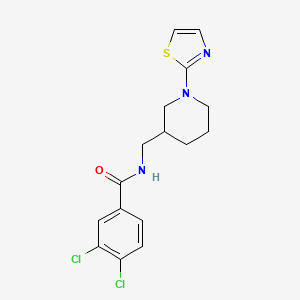

3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3OS/c17-13-4-3-12(8-14(13)18)15(22)20-9-11-2-1-6-21(10-11)16-19-5-7-23-16/h3-5,7-8,11H,1-2,6,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOZUCVYVHGEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Piperidine Derivative Synthesis: The piperidine ring can be formed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

Coupling Reactions: The thiazole and piperidine derivatives are then coupled using a suitable linker, often through nucleophilic substitution or condensation reactions.

Final Coupling with Benzamide: The final step involves coupling the thiazolyl-piperidinylmethyl group with 3,4-dichlorobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Step 1: Thiazole Ring Formation

The thiazole moiety is typically generated via cyclization reactions. For example, the reaction of 2-aminothiazole with aldehydes or ketones under acidic conditions can form substituted thiazoles. This step establishes the core heterocyclic structure critical for biological activity.

Step 3: Coupling Thiazole and Piperidine Moieties

The thiazole and piperidine rings are connected via alkylation or reductive amination. For instance, reacting thiazole derivatives with piperidine intermediates in the presence of alkylating agents (e.g., chloroacetyl chloride) or reducing agents (e.g., NaBH₃CN) forms the linked structure .

Step 4: Amide Bond Formation

The benzamide group is introduced through amide coupling. This involves reacting the piperidine-thiazole intermediate with 3,4-dichlorobenzoic acid using coupling reagents like EDC or DCC in the presence of bases such as triethylamine.

Thiazole Formation via Knoevenagel Condensation

A common approach for constructing thiazole derivatives is the Knoevenagel condensation between 1,3-thiazolidine-2,4-diones and aromatic aldehydes. This reaction forms substituted thiazoles with high regioselectivity .

Reaction Conditions :

-

Solvent: Ethanol

-

Catalyst: Piperidine

-

Temperature: 60–80°C

Amide Bond Formation

The amide bond is typically formed using carbodiimide coupling reagents (e.g., EDC) to activate the carboxylic acid group. This method ensures high yield and selectivity.

Reaction Conditions :

-

Solvent: Dichloromethane or DMF

-

Base: Triethylamine

-

Catalyst: DMAP (optional)

Reaction Optimization and Challenges

| Parameter | Optimal Conditions | Challenges |

|---|---|---|

| Solvent | DCM or DMF | Solubility issues with polar intermediates |

| Temperature | 25–50°C | Excessive heat may degrade sensitive groups |

| Catalyst | EDC or DCC | Cost and stability of coupling reagents |

| Reaction Time | 2–12 hours | Risk of side reactions (e.g., hydrolysis) |

Characterization Techniques

-

NMR Spectroscopy :

-

¹H NMR: Confirms amide proton signals (~8–9 ppm) and aromatic protons (7–8 ppm).

-

¹³C NMR: Identifies carbonyl carbons (~165–175 ppm) and heteroatom-bound carbons.

-

-

Mass Spectrometry :

-

HPLC :

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide suggest potential interactions with key proteins involved in cancer cell signaling pathways .

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial activities against a range of pathogens. In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger . The presence of the thiazole moiety in 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide may enhance its antimicrobial efficacy.

Kinase Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating various cellular processes, including growth and metabolism. Inhibition of these enzymes by 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide could lead to therapeutic effects in diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders.

Synthesis Methodologies

The synthesis of 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps:

- Formation of the Thiazole Ring : This is achieved through the reaction of appropriate thioketones with amines or other nucleophiles.

- Piperidine Derivative Synthesis : Piperidine can be modified to introduce the desired substituents.

- Coupling Reaction : The final step involves coupling the thiazole derivative with the piperidine component to form the target compound.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds similar to 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Pharmacological and Regulatory Comparisons

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₆H₁₈Cl₂N₃OS | 379.3 | Thiazole-piperidine-methyl |

| AH-7921 | C₁₆H₂₂Cl₂N₂O | 329.3 | Cyclohexylmethyl-dimethylamino |

| U-47700 | C₁₆H₂₃Cl₂N₂O | 343.3 | Cyclohexyl-N-methyl-dimethylamino |

| 2,4-Dichloro-N-(thiazol-2-yl) | C₁₀H₇Cl₂N₂OS | 274.1 | Direct thiazole attachment |

Biological Activity

3,4-Dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological applications, particularly in oncology and neuropharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzamide core linked to a thiazole-piperidine moiety. Its structure is pivotal in determining its biological activity.

Research indicates that the compound may exert its effects through multiple pathways:

- Inhibition of Kinases : It has been observed to inhibit specific kinases involved in cancer progression, which is crucial for its anticancer properties .

- Antioxidant Activity : The presence of the thiazole ring is associated with antioxidant properties, which can contribute to cellular protection mechanisms .

Anticancer Properties

Several studies have highlighted the compound's efficacy against various cancer cell lines:

- Cell Viability Assays : In vitro studies using CCK-8 and 3D cell viability assays demonstrated significant antiproliferative effects against breast cancer cells (e.g., MCF-7) and lung cancer cells (A549) .

- IC50 Values : The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong potential as an anticancer agent .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders:

- Anticonvulsant Activity : Preliminary studies indicate that thiazole derivatives can exhibit anticonvulsant properties, which may extend to this compound .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the benzamide and thiazole components significantly influence biological activity:

- Chlorine Substituents : The presence of chlorine atoms on the benzene ring enhances binding affinity to target proteins .

- Thiazole Variants : Alterations in the thiazole structure can either enhance or diminish activity against specific cancer cell lines .

Case Studies

- Breast Cancer Study : A study involving a series of thiazole-benzamide derivatives showed that modifications led to enhanced antiproliferative activity against MCF-7 cells. The most potent derivative had an IC50 of 8 µM, significantly lower than controls .

- Kinase Inhibition Study : In a kinase assay, compounds similar to 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide demonstrated selective inhibition of EGFR and HER2 kinases, crucial for targeted cancer therapies .

Q & A

Q. How can the synthetic route for 3,4-dichloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide be optimized to improve yield and purity?

Methodological Answer:

- Reflux Conditions : Use absolute ethanol with glacial acetic acid as a catalyst for condensation reactions, as demonstrated in analogous triazole-thiazole syntheses (reflux for 4–6 hours under reduced pressure to remove solvents) .

- Intermediate Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate the piperidin-3-ylmethyl intermediate before benzamide coupling .

- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) and characterize intermediates using -NMR (e.g., thiazole proton signals at δ 7.2–7.5 ppm) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve the compound’s stereochemistry by growing crystals in ethanol/DMSO (1:1) and analyze using a Bruker D8 Venture diffractometer (Cu-Kα radiation, 304 K), as applied to related thiazole-benzamide structures .

- Spectroscopic Confirmation :

Advanced Research Questions

Q. How can computational docking studies elucidate this compound’s binding affinity to phosphodiesterase (PDE) enzymes?

Methodological Answer:

- Target Selection : Use PDE4B (PDB ID: 4MYQ) for docking due to structural homology with thiazole-containing inhibitors .

- Software Protocol :

- Prepare the ligand (protonation states, energy minimization) using Avogadro.

- Perform rigid docking with AutoDock Vina (grid center: catalytic Zn site; exhaustiveness = 32).

- Validate results with MD simulations (NAMD, 50 ns) to assess binding stability .

- Key Interactions : Look for hydrogen bonds between the benzamide carbonyl and Gln443 or π-π stacking with thiazole and Phe446 .

Q. What experimental strategies resolve contradictions in reported biological activity across in vitro models?

Methodological Answer:

- Controlled Replication : Standardize cell lines (e.g., HEK293 vs. RAW264.7) and assay conditions (e.g., ATP levels for kinase inhibition assays) to isolate compound-specific effects .

- Dose-Response Analysis : Use Hill plots to compare EC values in conflicting studies, accounting for differences in membrane permeability (logP ~2.8 predicted) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects, such as unintended modulation of cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.